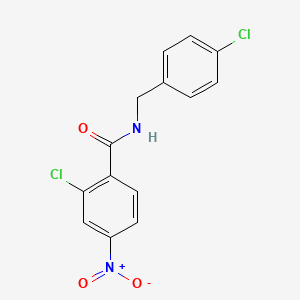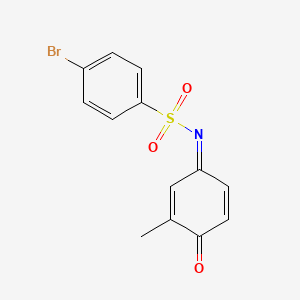![molecular formula C14H10N2O5 B5917178 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917178.png)
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime], also known as NBQX, is a competitive antagonist of AMPA receptors. It is a synthetic compound that has been widely used in scientific research for its ability to selectively block the activity of AMPA receptors.
Mécanisme D'action
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate. Glutamate is a neurotransmitter that is involved in the excitatory signaling in the brain. By blocking the activity of AMPA receptors, 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] can reduce the excitatory signaling in the brain.
Biochemical and Physiological Effects:
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the excitatory synaptic transmission in the hippocampus, which is involved in learning and memory. 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has several advantages for lab experiments. It is a selective antagonist of AMPA receptors, which allows for the specific study of these receptors without affecting other glutamate receptors. 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] is also a potent antagonist, which allows for the effective blocking of AMPA receptor activity. However, 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in in vitro experiments. 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] also has low solubility in water, which can limit its use in some experimental settings.
Orientations Futures
There are several future directions for the research of 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]. One area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the study of the role of AMPA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, the use of 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] in combination with other drugs or therapies could provide new treatment options for these disorders.
Méthodes De Synthèse
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] can be synthesized using a multi-step process starting from 2-methylbenzoquinone. The first step involves the reaction of 2-methylbenzoquinone with hydroxylamine to form the corresponding oxime. This oxime is then reacted with 3-nitrobenzoyl chloride to form 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime].
Applications De Recherche Scientifique
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has been widely used in scientific research for its ability to selectively block the activity of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that are involved in synaptic plasticity, learning, and memory. By blocking the activity of AMPA receptors, 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] can be used to study the role of these receptors in various physiological and pathological conditions.
Propriétés
IUPAC Name |
[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c1-9-7-11(5-6-13(9)17)15-21-14(18)10-3-2-4-12(8-10)16(19)20/h2-8H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXGGAFHLIJKDW-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917102.png)
![8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5917106.png)

![8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B5917129.png)
![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917135.png)

![2-(methylthio)ethyl 6-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917142.png)
![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)




![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)